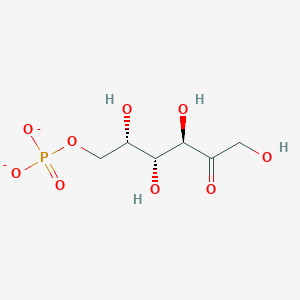

6-O-phosphonato-L-tagatose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6+/m0/s1 |

InChI Key |

GSXOAOHZAIYLCY-HCWXCVPCSA-L |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymology of 6 O Phosphonato L Tagatose

Enzymatic Pathways for D-Tagatose-6-Phosphate Formation

The biosynthesis of D-tagatose-6-phosphate can occur through several enzymatic routes, primarily involving the direct phosphorylation of D-tagatose or the isomerization and epimerization of other hexose (B10828440) phosphates.

The most direct pathway to D-tagatose-6-phosphate is the phosphorylation of D-tagatose. This reaction is catalyzed by specific kinases that transfer a phosphate (B84403) group from a donor, typically ATP, to the C6 position of D-tagatose.

Tagatose Kinase (EC 2.7.1.101) : This enzyme, also known as ATP:D-tagatose 6-phosphotransferase, directly catalyzes the reaction: ATP + D-tagatose ⇌ ADP + D-tagatose 6-phosphate. wikipedia.org A novel tagatose kinase has been identified in Mycobacterium butyricum. wikipedia.org

Fructokinase (Ketohexokinase) : In some metabolic contexts, such as in the liver, D-tagatose can be phosphorylated by fructokinase, an enzyme primarily responsible for fructose (B13574) phosphorylation. mdpi.com This demonstrates a degree of substrate promiscuity for certain kinases. D-tagatose-6-phosphate produced by this enzyme can act as a competitive inhibitor of phosphomannose isomerase. mdpi.com

D-tagatose-6-phosphate is also synthesized through the structural rearrangement of other sugar phosphates. These reactions are crucial in pathways that metabolize common sugars like glucose and galactose.

A key pathway, particularly relevant for biotechnological production, is the C4 epimerization of D-fructose-6-phosphate (F6P) to D-tagatose-6-phosphate (T6P). nih.govucdavis.edu While a dedicated fructose-4-epimerase is not known to exist in nature, several other enzymes have been found to catalyze this transformation. nih.gov This route is part of a thermodynamically favorable pathway for producing D-tagatose from D-glucose. nih.govacs.org

Class II D-fructose-1,6-bisphosphate aldolase (B8822740) (FbaA) : This enzyme has been identified as capable of catalyzing the 4-epimerization of F6P to T6P. nih.gov

GatZ and KbaZ : In Escherichia coli, two proteins annotated as aldolase chaperones, GatZ and KbaZ, have been shown to exhibit C4 epimerization activity, converting F6P to T6P. nih.govucdavis.eduacs.org

D-tagatose 6-phosphate 4-epimerase : An enzyme from Agrobacterium fabrum (strain C58) specifically catalyzes the epimerization of D-tagatose 6-phosphate to D-fructose 6-phosphate. uniprot.org

The metabolism of rare sugars involves a network of isomerases and epimerases that interconvert various phosphorylated forms. nih.govresearchgate.net These enzymes play a critical role in microbial sugar metabolism by enabling the conversion between different ketohexose and aldohexose phosphates. researchgate.net

One of the primary routes for T6P formation in bacterial galactose metabolism is the isomerization of D-galactose-6-phosphate. This reaction is catalyzed by D-galactose-6-phosphate isomerase (EC 5.3.1.26) , an inducible enzyme found in organisms like Staphylococcus aureus that metabolize lactose (B1674315) and D-galactose via the tagatose-6-phosphate pathway. capes.gov.br

Key Enzymes in D-Tagatose-6-Phosphate Formation

| Enzyme Name | EC Number | Reaction | Organism(s) |

| Tagatose Kinase | 2.7.1.101 | D-tagatose + ATP → D-tagatose-6-phosphate + ADP | Mycobacterium butyricum |

| D-galactose-6-phosphate isomerase | 5.3.1.26 | D-galactose-6-phosphate ⇌ D-tagatose-6-phosphate | Staphylococcus aureus, Lactococcus lactis |

| D-fructose-1,6-bisphosphate aldolase (FbaA) | 4.1.2.13 | D-fructose-6-phosphate ⇌ D-tagatose-6-phosphate (epimerization activity) | Escherichia coli |

| GatZ / KbaZ | N/A | D-fructose-6-phosphate ⇌ D-tagatose-6-phosphate | Escherichia coli |

| D-tagatose 6-phosphate 4-epimerase | N/A | D-tagatose-6-phosphate ⇌ D-fructose-6-phosphate | Agrobacterium fabrum |

Isomerization and Epimerization Reactions Leading to 6-O-phosphonato-L-tagatose

D-Fructose-6-phosphate to D-Tagatose-6-phosphate Epimerization

Enzymes Catalyzing Downstream Reactions of D-Tagatose-6-Phosphate

Once formed, D-tagatose-6-phosphate is a substrate for subsequent enzymatic reactions. The primary downstream reaction is a second phosphorylation event, leading to the formation of a bisphosphate sugar.

The key enzyme in the downstream metabolism of T6P is Tagatose-6-phosphate kinase (EC 2.7.1.144), also known as LacC. ebi.ac.ukresearchgate.net This enzyme should not be confused with tagatose kinase (EC 2.7.1.101), which phosphorylates D-tagatose. Tagatose-6-phosphate kinase specifically phosphorylates D-tagatose-6-phosphate at the C1 position. researchgate.netresearchgate.net

The reaction catalyzed is: ATP + D-tagatose 6-phosphate ⇌ ADP + D-tagatose 1,6-bisphosphate ebi.ac.ukqmul.ac.ukwikipedia.org

This enzyme is a crucial component of the tagatose-6-phosphate pathway for lactose and D-galactose catabolism in many bacteria, including Lactococcus lactis, Staphylococcus aureus, and Escherichia coli. capes.gov.brebi.ac.uk The gene encoding this kinase is often located within the lactose (lac) or galactitol (gat) operons. ebi.ac.ukqmul.ac.uk The product, D-tagatose 1,6-bisphosphate, is then cleaved by tagatose-bisphosphate aldolase into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate, which enter central glycolysis. wikipedia.orguniprot.org

Properties of Tagatose-6-Phosphate Kinase from S. aureus

| Property | Description |

| Substrate Specificity | Catalyzes the phosphorylation of both D-tagatose 6-phosphate and D-fructose 6-phosphate. capes.gov.br |

| Kₘ for D-tagatose 6-P | 16 µM. capes.gov.br |

| Kₘ for D-fructose 6-P | 150 mM (a 10,000-fold lower affinity compared to T6P). capes.gov.br |

| Phosphoryl Donors | Utilizes various nucleoside triphosphates, with decreasing activity: GTP, UTP, ITP, ATP, CTP, TTP. capes.gov.br |

| Activators | Activated 3- to 4-fold by K⁺, NH₄⁺, Rb⁺, and Cs⁺. capes.gov.br |

| Inhibitors | Inhibited by Na⁺ and Li⁺. capes.gov.br |

| Kinetics | Exhibits standard Michaelis-Menten kinetics and is not allosterically inhibited by high concentrations of MgATP. capes.gov.br |

Tagatose-1,6-bisphosphate Aldolase Activity

Tagatose-1,6-bisphosphate aldolases (TBPAs) are enzymes that catalyze the reversible cleavage of a ketohexose bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). These enzymes are categorized into two main classes based on their catalytic mechanism. Class I aldolases form a covalent Schiff base intermediate with the substrate, whereas Class II aldolases are metalloenzymes that utilize a divalent metal ion, typically Zn2+, to polarize the substrate. nih.gov

While much of the research has centered on aldolases specific to D-tagatose 1,6-bisphosphate wikipedia.org, some aldolases exhibit a remarkable lack of stereospecificity. For instance, the Class I tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes is capable of cleaving four different diastereoisomers: fructose 1,6-bisphosphate, psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and tagatose 1,6-bisphosphate. nih.govebi.ac.uk This broad specificity suggests that it may also act on L-tagatose 1,6-bisphosphate, facilitating its entry into the central glycolytic pathway.

Furthermore, genetic studies on the L-sorbose metabolism operon in Lactobacillus casei have identified a gene, sorG, whose product shares high similarity with ketose-1,6-bisphosphate aldolases. asm.org Given that L-sorbose is a C-4 epimer of L-tagatose, it is plausible that this aldolase could be involved in the cleavage of L-tagatose 1,6-bisphosphate, although direct enzymatic evidence is pending.

Characterization of Key Enzymes Involved in this compound Metabolism

The enzymes that metabolize this compound and its bisphosphate derivative possess specific kinetic properties and cofactor dependencies that are crucial for pathway function.

Enzyme Kinetics and Substrate Specificity

The enzymatic landscape for L-tagatose phosphates is less explored than for their D-counterparts. However, research into related enzymes provides insights into substrate acceptance and catalytic efficiency.

D-tagatose epimerases (DTEs), which are promiscuous enzymes, have been engineered to improve their activity towards L-ketohexoses. Directed evolution of a thermostable DTE resulted in a variant with a 14-fold improvement in the epimerization of L-sorbose to L-tagatose, demonstrating the potential for enzymatic synthesis and interconversion of these rare L-sugars. scispace.com

| Enzyme Variant | Substrate | kcat (s⁻¹) | Fold Improvement vs. Var8 |

| ILS1 (Q183H) | L-Sorbose | 0.057 | 8.2x |

| ILS2 (Q183H, V153A) | L-Sorbose | 0.081 | 11.6x |

| ILS6 | L-Sorbose | 0.098 | 14x |

| Data sourced from directed evolution studies on a D-tagatose epimerase to improve L-sorbose/L-tagatose activity. scispace.com |

The substrate specificity of aldolases is a key determinant of pathway fidelity. As noted, the Class I TBPA from Streptococcus pyogenes demonstrates broad substrate specificity, efficiently cleaving multiple D-hexose bisphosphate diastereomers. nih.gov This lack of chiral discrimination at the C3 and C4 positions allows it to process a range of substrates, likely including L-tagatose 1,6-bisphosphate, by cleaving the C3-C4 bond to yield DHAP and G3P. nih.gov

Metabolic Pathways Involving 6 O Phosphonato L Tagatose

Role of 6-O-phosphonato-L-tagatose in Galactose Catabolism

The primary metabolic significance of this compound lies in its central role within the tagatose-6-phosphate pathway, a key route for galactose and lactose (B1674315) utilization in several bacterial species.

Tagatose-6-phosphate Pathway in Microorganisms

The tagatose-6-phosphate pathway is a crucial metabolic route for the breakdown of galactose in various bacteria, including Staphylococcus aureus, Streptococcus lactis (now known as Lactococcus lactis), Lactobacillus casei, and has relevance in engineered strains of Escherichia coli.

In Staphylococcus aureus , the metabolism of D-galactose and the galactose moiety of lactose predominantly occurs through the D-tagatose-6-phosphate pathway. nih.gov Mutational analyses have identified the key enzymes and their corresponding genes: D-galactose-6-phosphate isomerase (encoded by tagI or lacA and lacB), D-tagatose-6-phosphate kinase (encoded by tagK or lacC), and D-tagatose-1,6-diphosphate aldolase (B8822740) (encoded by tagA or lacD). nih.govnih.gov These genes are part of the lactose operon (lacABCDFEG), indicating a coordinated regulation of lactose transport and its subsequent catabolism through this pathway. nih.govbiorxiv.org

Streptococcus lactis also utilizes the D-tagatose-6-phosphate pathway for lactose and galactose metabolism. nih.gov The genes encoding the enzymes of this pathway—galactose-6-phosphate (B1197297) isomerase (lacA, lacB), tagatose-6-phosphate kinase (lacC), and tagatose-1,6-diphosphate aldolase (lacD)—are located on a lactose plasmid. nih.govgroenkennisnet.nlnih.gov The absence of these enzymes in lactose-negative derivatives confirms their essential role in galactose metabolism in this species. nih.gov

In Lactobacillus casei , both the Leloir and the tagatose-6-phosphate pathways for galactose metabolism are present. nih.govnih.gov However, the tagatose-6-phosphate pathway is a major contributor to lactose and galactose catabolism. nih.govresearchgate.net Unlike in S. aureus and S. lactis, the genes for the tagatose-6-phosphate pathway in L. casei are not part of the lac operon but are located on the chromosome. asm.orgnih.gov The pathway includes the enzymes galactose-6-phosphate isomerase, tagatose-6-phosphate kinase, and tagatose-1,6-bisphosphate aldolase. nih.gov

While wild-type Escherichia coli primarily uses the Leloir pathway for galactose metabolism, the tagatose pathway is relevant in the context of galactitol catabolism, where tagatose-6-phosphate is an intermediate. researchgate.netnih.govnih.gov However, engineered E. coli strains have been developed to produce D-tagatose from D-glucose, a process that involves the conversion of fructose-6-phosphate (B1210287) to tagatose-6-phosphate by enzymes like GatZ and KbaZ, which exhibit C4 epimerization activity. acs.org

Table 1: Enzymes and Genes of the Tagatose-6-Phosphate Pathway in Selected Microorganisms

| Enzyme | Gene(s) in Staphylococcus aureus | Gene(s) in Streptococcus lactis | Gene(s) in Lactobacillus casei | Relevant Gene(s) in Escherichia coli (Engineered/Galactitol pathway) |

| Galactose-6-phosphate isomerase | lacA, lacB / tagI nih.govnih.gov | lacA, lacB groenkennisnet.nlnih.gov | lacA, lacB researchgate.netplos.org | Not the primary galactose pathway |

| Tagatose-6-phosphate kinase | lacC / tagK nih.govnih.govfrontiersin.org | lacC nih.gov | lacC ebi.ac.uk | pfkA, pfkB can phosphorylate T6P nih.gov |

| Tagatose-1,6-bisphosphate aldolase | lacD / tagA nih.govnih.gov | lacD nih.gov | lacD ebi.ac.uk | gatY, kbaY acs.org |

Comparative Analysis of Tagatose-6-phosphate Pathways Across Species

While the core enzymatic steps of the tagatose-6-phosphate pathway are conserved across different bacterial species, there are notable differences in their genetic organization and regulation.

In Gram-positive bacteria like Staphylococcus aureus and Lactococcus lactis, the genes for the tagatose-6-phosphate pathway (lacABCD) are typically part of the lactose (lac) operon, which also includes genes for lactose transport and hydrolysis. nih.govasm.orgebi.ac.uk This co-localization allows for coordinated regulation, ensuring that the machinery for both uptake and catabolism of lactose is expressed simultaneously. In L. lactis, these genes are often found on plasmids, which can be transferred between strains. nih.gov

In contrast, within the Lactobacillus casei group, the genes for the tagatose-6-phosphate pathway are chromosomally encoded and are not part of the lac operon. asm.orgnih.gov This suggests a different regulatory mechanism compared to S. aureus and L. lactis. Despite this, the tagatose-6-phosphate pathway is highly efficient for lactose and galactose catabolism in these organisms. oup.com

In Gram-negative bacteria such as Escherichia coli, the context of the tagatose pathway differs. It is primarily associated with the catabolism of the sugar alcohol galactitol, where tagatose-6-phosphate is an intermediate of the gat operon. researchgate.netnih.gov Wild-type E. coli does not typically utilize the tagatose pathway for galactose breakdown, relying instead on the Leloir pathway. nih.gov However, some probiotic E. coli strains possess a distinct gene cluster for D-tagatose utilization. nih.gov

Table 2: Comparative Features of the Tagatose-6-Phosphate Pathway

| Feature | Staphylococcus aureus | Streptococcus lactis | Lactobacillus casei group | Escherichia coli |

| Primary Substrate | Lactose, Galactose nih.gov | Lactose, Galactose nih.gov | Lactose, Galactose nih.gov | Galactitol (native), D-Tagatose (in some strains) researchgate.netnih.gov |

| Genetic Locus | lac operon (chromosomal) nih.govbiorxiv.org | lac operon (plasmid-borne) nih.govnih.gov | Chromosomally encoded, separate from lac operon asm.orgnih.gov | gat operon (chromosomal) nih.gov |

| Regulation | Co-regulated with lactose transport genes nih.gov | Co-regulated with lactose transport genes nih.gov | Separate regulation from lactose transport asm.org | Regulated as part of the galactitol utilization system asm.org |

| Physiological Role | Main pathway for galactose catabolism nih.gov | Main pathway for lactose/galactose catabolism nih.gov | Major pathway for lactose/galactose catabolism nih.gov | Primarily for galactitol catabolism researchgate.net |

Interconnections with Central Carbohydrate Metabolism

The tagatose-6-phosphate pathway does not operate in isolation but is intricately linked to the central metabolic pathways of the cell, namely glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Linkages to Glycolysis and Pentose Phosphate Pathways

The final step of the tagatose-6-phosphate pathway, catalyzed by tagatose-1,6-bisphosphate aldolase, cleaves tagatose-1,6-bisphosphate into two key intermediates of glycolysis: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). asm.org These three-carbon molecules can directly enter the pay-off phase of glycolysis to generate ATP and pyruvate.

This direct entry into the central glycolytic pathway makes the tagatose-6-phosphate pathway an efficient route for energy extraction from galactose. Furthermore, the intermediates DHAP and G3P can be utilized in gluconeogenesis to synthesize hexose (B10828440) phosphates, such as fructose-6-phosphate and glucose-6-phosphate. nih.gov These hexose phosphates can then be channeled into the pentose phosphate pathway to produce vital biosynthetic precursors like ribose-5-phosphate (B1218738) (for nucleotide synthesis) and NADPH (for reductive biosynthesis).

Inhibition of Other Metabolic Enzymes by this compound

Beyond its role as a metabolic intermediate, this compound (tagatose-6-phosphate) can also exert regulatory effects by inhibiting other metabolic enzymes. A notable example is its inhibitory action on phosphomannose isomerase (PMI).

Phosphomannose isomerase catalyzes the interconversion of mannose-6-phosphate (B13060355) and fructose-6-phosphate. Research has shown that tagatose-6-phosphate can act as a competitive inhibitor of PMI. nih.govresearchgate.netfmach.it This inhibition is attributed to the structural similarity between tagatose-6-phosphate and the natural substrate, fructose-6-phosphate. By binding to the active site of PMI, tagatose-6-phosphate prevents the binding and conversion of fructose-6-phosphate, thereby impeding the metabolic flux through this step. researchgate.netresearchgate.net This inhibitory effect can lead to a reduction in the synthesis of mannose-6-phosphate, which is a precursor for the synthesis of mannan (B1593421) and other essential cell wall components in some organisms. nih.gov

Biological Functions and Regulatory Mechanisms

Physiological Role of 6-O-phosphonato-L-tagatose in Microbial Systems

In microbial metabolism, the phosphorylated forms of tagatose are crucial intermediates. researchgate.net Specifically, D-tagatose-6-phosphate is a well-known metabolite in the catabolism of lactose (B1674315), D-galactose, and galactitol in various bacteria. researchgate.netnih.govasm.org This intermediate connects the metabolism of these sugars to the central glycolytic pathway.

Microorganisms have evolved diverse strategies to metabolize tagatose and related sugars, with phosphorylated derivatives serving as key intermediates.

The Tagatose-6-Phosphate Pathway: This is a primary route for lactose and galactose catabolism in many Gram-positive bacteria, including lactic acid bacteria. asm.orgtandfonline.com In organisms like Lactococcus lactis, lactose is transported into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), yielding lactose-6-phosphate. nih.gov This is then hydrolyzed to glucose and galactose-6-phosphate (B1197297). nih.govrug.nl The enzyme galactose-6-phosphate isomerase converts galactose-6-phosphate into tagatose-6-phosphate. rug.nl In Staphylococcus aureus, which lacks the Leloir pathway, galactose is metabolized exclusively through this tagatose pathway. biorxiv.org

Galactitol Catabolism: In Gram-negative enteric bacteria such as Escherichia coli, tagatose-6-phosphate is an intermediate in the PTS-dependent pathway for galactitol utilization. nih.govasm.org

Direct D-Tagatose Utilization: Some microbes can utilize D-tagatose as a sole carbon source. researchgate.netnih.gov A gene cluster discovered in the probiotic E. coli Nissle 1917 facilitates a pathway involving an ATP-binding cassette (ABC) transporter for D-tagatose uptake. nih.govnih.gov Intracellular D-tagatose is then phosphorylated to D-tagatose-6-phosphate and further to D-tagatose-1,6-bisphosphate, which is subsequently cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P), intermediates of glycolysis. nih.govnih.gov A similar pathway has also been identified in the Gram-positive bacterium Bacillus licheniformis. asm.org

Table 1: Microbial Strategies for Tagatose and Precursor Utilization

| Microorganism | Precursor(s) | Key Pathway | Phosphorylated Intermediate(s) | Transport System |

|---|---|---|---|---|

| Lactococcus lactis | Lactose, D-Galactose | Tagatose-6-Phosphate Pathway | Galactose-6-phosphate, Tagatose-6-phosphate | Lactose-PTS |

| Staphylococcus aureus | Lactose, D-Galactose | Tagatose-6-Phosphate Pathway | Tagatose-6-phosphate, Tagatose-1,6-bisphosphate | PTS |

| Escherichia coli (generic) | Galactitol | Galactitol Catabolic Pathway | Tagatose-6-phosphate | Galactitol-PTS |

| Escherichia coli Nissle 1917 | D-Tagatose | D-Tagatose Utilization Pathway | D-Tagatose-6-phosphate, D-Tagatose-1,6-bisphosphate | ABC Transporter |

| Klebsiella oxytoca | D-Tagatose, Galactitol | D-Tagatose Pathway | Tagatose-1-phosphate, Tagatose-1,6-bisphosphate | PTS |

| Bacillus licheniformis | D-Tagatose | D-Tagatose Catabolism | Not specified | Not specified |

The introduction of tagatose into a microbial environment elicits highly species-specific responses, ranging from growth inhibition to efficient utilization. frontiersin.org

Inhibition and Downregulation: In the oomycete plant pathogen Phytophthora infestans, tagatose inhibits mycelial growth. frontiersin.orgresearchgate.net This inhibition is accompanied by a significant transcriptional reprogramming, including the downregulation of genes involved in sugar metabolism, transport, and growth-related processes. frontiersin.orgresearchgate.net Similarly, in the oral bacteria Streptococcus mutans and Streptococcus gordonii, D-tagatose suppresses growth, which is thought to be caused by the accumulation of sugar-phosphates that interfere with glycolysis. frontiersin.org

Adaptation and Upregulation: In contrast, the related oomycete Phytophthora cinnamomi is not inhibited by tagatose. frontiersin.orgresearchgate.net Instead, it responds by upregulating genes related to sugar metabolism, transport, energy, and oxidative stress, indicating an efficient metabolic adaptation to the rare sugar. frontiersin.orgresearchgate.net The oral commensal bacterium Streptococcus oralis is also not inhibited and can form biofilms in the presence of D-tagatose. frontiersin.org

Selective Utilization: Many lactic acid bacteria, such as Lactobacillus and Lactococcus, are capable of fermenting D-tagatose. tandfonline.comnih.gov However, many pathogenic bacteria, including E. coli O157:H7, Salmonella Typhimurium, and Bacillus cereus, are unable to catabolize it. frontiersin.orgnih.gov

Table 2: Species-Specific Responses to D-Tagatose Exposure

| Species | Effect on Growth | Key Transcriptional/Metabolic Response |

|---|---|---|

| Phytophthora infestans | Inhibited | Downregulation of sugar metabolism, transport, and growth genes. frontiersin.orgresearchgate.net |

| Phytophthora cinnamomi | Not inhibited/Slightly inhibited | Upregulation of sugar metabolism, transport, and stress response genes. frontiersin.orgresearchgate.net |

| Streptococcus mutans | Inhibited | Decreased pyruvate-derived amino acids, indicating glycolysis disruption. frontiersin.org |

| Streptococcus gordonii | Inhibited | Decreased pyruvate-derived amino acids, indicating glycolysis disruption. frontiersin.org |

| Streptococcus oralis | Not inhibited | Able to form biofilms with D-tagatose. frontiersin.org |

| Lactobacillus rhamnosus GG | Utilized as carbon source | Fermentation to produce lactic and short-chain fatty acids. openaccessjournals.com |

| Escherichia coli (pathogenic) | Not utilized | Unable to catabolize as an energy source. nih.gov |

| Salmonella Typhimurium | Not utilized | Unable to catabolize as an energy source. nih.gov |

Carbohydrate Utilization Strategies in Specific Microorganisms

Genetic and Molecular Regulation of this compound Metabolism

The metabolic pathways involving phosphorylated tagatose are tightly regulated at the genetic level, often through operons controlled by repressor and activator proteins.

The genes encoding the enzymes of the tagatose-6-phosphate pathway are typically clustered in lac operons, whose expression is inducible.

Lactococcus lactis : The lac operon (lacABCDFEGX) encodes both the tagatose pathway enzymes and the lactose-PTS. asm.org Its expression is controlled by the divergently transcribed repressor, LacR. rug.nlasm.org In the absence of an inducer, LacR binds to operator sites in the promoter region, blocking transcription. rug.nl The true inducer molecule that alleviates this repression by binding to LacR is tagatose-6-phosphate. rug.nl

Streptococcus pneumoniae : The genetic organization is more complex, with a lac gene cluster composed of two distinct operons. nih.gov lac operon I (lacABCD) encodes the tagatose pathway and is negatively regulated by the DeoR family repressor LacR. nih.gov In the absence of lactose or galactose, LacR represses this operon. nih.gov lac operon II (lacTFEG), which encodes the lactose-PTS, is regulated separately and is activated by the transcriptional antiterminator LacT in the presence of lactose. nih.gov

Staphylococcus aureus : Regulation of the lac operon can be influenced by other cellular stress responses. The small RNA RsaOI, which accumulates under acid stress as part of the VraSR regulon, directly targets the mRNA of lacD (tagatose-1,6-diphosphate aldolase). biorxiv.org By base-pairing near the ribosome-binding site, RsaOI inhibits lacD expression, thereby disrupting the tagatose pathway and linking the cell wall stress response to galactose metabolism. biorxiv.org

Escherichia coli Nissle 1917 : The specific tag gene cluster for D-tagatose utilization is regulated by a DeoR family transcriptional repressor, TagR. nih.govresearchgate.net TagR acts as a tagatose-responsive repressor, ensuring that the genes for tagatose catabolism are expressed only when the sugar is present. nih.govresearchgate.net

The ability of a microorganism to metabolize tagatose is determined by the presence of specific gene clusters.

The lac Operon: In many Gram-positive bacteria, the canonical genetic determinant is the lac operon, containing the genes lacA and lacB (galactose-6-phosphate isomerase), lacC (tagatose-6-phosphate kinase), and lacD (tagatose-1,6-bisphosphate aldolase). asm.orgresearchgate.net These are often found alongside genes for a PTS transporter. asm.org

The tag Cluster in E. coli Nissle 1917: This unique six-gene cluster is a key determinant for growth on D-tagatose and is prevalent in the virulence-associated B2 phylogroup of E. coli. nih.govnih.gov This suggests its acquisition may have occurred via horizontal gene transfer. researchgate.net The cluster encodes components for an ABC transport system, a D-tagatose kinase, and a D-tagatose-bisphosphate aldolase. nih.govnih.gov

The gat-tag Operons: In some Gram-negative species, genes for tagatose metabolism (tagK, tagT) are found within the galactitol (gat) operon, enabling the use of D-tagatose as a carbon source. nih.gov

Bacillus licheniformis Cluster: A five-gene cluster responsible for D-tagatose catabolism was identified in B. licheniformis, showing a closer relationship to the pathways in Gram-negative bacteria than to the typical tagatose-6-phosphate pathway of Gram-positive organisms like S. aureus. asm.org

Table 3: Key Genetic Determinants of Tagatose Metabolism

| Gene/Cluster | Encoded Protein/Function | Found In |

|---|---|---|

| lacA, lacB | Galactose-6-phosphate isomerase | Lactococcus lactis, Streptococcus pneumoniae, S. gordonii |

| lacC | Tagatose-6-phosphate kinase | Lactococcus lactis, Streptococcus pneumoniae, S. gordonii |

| lacD | Tagatose-1,6-bisphosphate aldolase | Lactococcus lactis, Streptococcus pneumoniae, S. gordonii |

| lacR | Transcriptional repressor of the lac operon | Lactococcus lactis, Streptococcus pneumoniae |

| lacT | Transcriptional antiterminator/activator | Streptococcus pneumoniae, S. gordonii |

| EcN tag cluster | ABC transporter, D-tagatose kinase, aldolase | Escherichia coli Nissle 1917 |

| TagR | Transcriptional repressor of the tag cluster | Escherichia coli Nissle 1917 |

| RsaOI | Small RNA inhibitor of lacD expression | Staphylococcus aureus |

Transcriptional Regulation of Pathway Genes (e.g., lac operon)

Functional Implications in Microbial Interactions (excluding human applications)

The metabolism of tagatose and its phosphorylated derivatives has significant consequences for the competitive dynamics and interactions within microbial communities.

Competitive Advantage: The ability to utilize a specific carbohydrate can confer a significant ecological advantage. For instance, Streptococcus gordonii possesses a high-affinity galactose phosphotransferase system linked to its tagatose pathway genes. asm.org This allows it to more efficiently utilize low concentrations of galactose, giving it a competitive advantage over Streptococcus mutans in mixed-species biofilms, particularly in nutrient-limited conditions. asm.org

Selective Inhibition and Microbiome Modulation: D-tagatose exerts selective antimicrobial pressure. Its application to plant leaves can inhibit the growth of the pathogen Phytophthora infestans while not harming P. cinnamomi. researchgate.netnih.gov This selective action can alter the composition of the phyllosphere microbiota, potentially increasing the relative abundance of beneficial, tagatose-degrading bacteria. nih.govtheses.fr

Synbiotic Pathogen Inhibition: The fermentation of D-tagatose by probiotic bacteria can create an environment that is hostile to pathogens. In laboratory co-cultures, Lactobacillus rhamnosus GG and Lactobacillus casei were able to completely inhibit the growth of E. coli and Salmonella typhimurium when D-tagatose was provided as the carbon source. openaccessjournals.com The lactobacilli ferment D-tagatose, producing lactic acid and other short-chain fatty acids, which lowers the ambient pH and inhibits the growth of the pathogens that cannot utilize the rare sugar. openaccessjournals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-tagatose |

| D-tagatose-6-phosphate |

| D-tagatose-1,6-bisphosphate |

| L-tagatose |

| Galactitol |

| Lactose |

| D-Galactose |

| Lactose-6-phosphate |

| D-Galactose-6-phosphate |

| D-Glucose |

| D-Glyceraldehyde-3-phosphate |

| Dihydroxyacetone phosphate |

| Fructose (B13574) |

| Sucrose (B13894) |

| Mannose |

| Glucose-1-phosphate |

| Lactic acid |

Impact on Plant Pathogen Metabolism and Growth Inhibition (e.g., Phytophthora infestans)

The compound this compound is a phosphorylated derivative of L-tagatose. Research into the effects of its parent compound, tagatose, on plant pathogens, particularly the oomycete Phytophthora infestans, provides significant insight into its potential mechanisms of action. P. infestans is the causal agent of late blight in potatoes and tomatoes, a devastating plant disease. nih.govscielo.org.mxfrontiersin.org The inhibitory effects of tagatose on P. infestans are multifaceted, primarily revolving around the disruption of fundamental metabolic processes. nih.govfmach.it

Studies have demonstrated that tagatose can inhibit the growth of a range of phytopathogens. frontiersin.org In the case of P. infestans, tagatose treatment leads to a notable inhibition of mycelial growth. frontiersin.orgnih.gov This growth inhibition is linked to significant ultrastructural changes within the pathogen, particularly affecting the mitochondria. nih.gov

The proposed mechanism of action involves the phosphorylation of tagatose within the pathogen's cells, leading to the formation of tagatose-6-phosphate. This phosphorylated form is believed to be the primary active molecule. In a related oomycete, Hyaloperonospora arabidopsidis, D-tagatose is converted to D-tagatose 6-phosphate by fructokinase. nih.gov This action inhibits the normal phosphorylation of D-fructose to D-fructose 6-phosphate, a crucial first step in mannose metabolism. nih.gov Subsequently, D-tagatose 6-phosphate inhibits phosphomannose isomerase, leading to a reduction in D-glucose 6-phosphate and D-fructose 6-phosphate, which are vital substrates for glycolysis. nih.gov This disruption of key metabolic pathways is significant enough to block the initial infection and structural development necessary for the pathogen's reproduction. nih.gov

Research on P. infestans has revealed that tagatose interferes with mitochondrial processes, resulting in decreased ATP content and a reduced oxygen consumption rate. nih.gov This mitochondrial dysfunction leads to an accumulation of reactive oxygen species (ROS) and the induction of genes associated with apoptosis and oxidative stress responses. nih.gov Furthermore, tagatose affects the sugar and amino acid content within P. infestans. frontiersin.orgnih.gov Specifically, it causes a decrease in glucose, glucose-1-phosphate, and mannose content, and inhibits β-glucosidase activity. nih.gov

The inhibitory effects of tagatose on P. infestans are also evident at the transcriptional level. Exposure to tagatose results in a significant downregulation of genes involved in transport, sugar metabolism, signal transduction, and growth-related processes. frontiersin.orgnih.gov This broad transcriptional reprogramming aligns with the observed inhibition of mycelial growth and alterations in the pathogen's sugar and amino acid metabolism. frontiersin.org

It is important to note that the effects of tagatose can be species-specific. For instance, while tagatose significantly inhibits the growth of P. infestans, it has little to no effect on Phytophthora cinnamomi. frontiersin.orgnih.gov In P. cinnamomi, tagatose exposure leads to the upregulation of genes related to transport, energy metabolism, sugar metabolism, and oxidative stress, without negatively impacting mycelial growth. frontiersin.orgnih.gov This suggests that P. cinnamomi possesses metabolic or transcriptional adaptations that allow it to circumvent the inhibitory effects of tagatose. theses.fr

The interaction of tagatose with other common sugars further elucidates its mechanism. Glucose can partially alleviate the inhibitory effects of tagatose on P. infestans, while fructose can completely negate them. nih.gov Sucrose, however, does not diminish the inhibitory action, suggesting that the disruption of sucrose catabolism and glucose-related pathways contributes to the growth inhibition of P. infestans by tagatose. nih.gov

The following table summarizes the key research findings on the impact of tagatose on the metabolism and growth of Phytophthora infestans:

| Parameter | Observed Effect in Phytophthora infestans | References |

| Mycelial Growth | Inhibited | frontiersin.orgnih.gov |

| Mitochondrial Function | Decreased ATP content, reduced oxygen consumption rate, accumulation of reactive oxygen species (ROS) | nih.gov |

| Gene Expression | Downregulation of genes for transport, sugar metabolism, signal transduction, and growth | frontiersin.orgnih.gov |

| Sugar Metabolism | Decreased content of glucose, glucose-1-phosphate, and mannose; inhibition of β-glucosidase | nih.gov |

| Amino Acid Content | Altered | frontiersin.orgnih.gov |

| Interaction with Other Sugars | Inhibition partially attenuated by glucose, fully impaired by fructose | nih.gov |

Structural Biology of 6 O Phosphonato L Tagatose Interacting Enzymes

Three-Dimensional Structures of Enzymes Utilizing or Producing 6-O-phosphonato-L-tagatose

The determination of the three-dimensional structures of enzymes that interact with tagatose-6-phosphate has been instrumental in elucidating their function. Techniques such as X-ray crystallography have provided atomic-level details of these molecular machines.

Tagatose-6-phosphate kinase (LacC) , an enzyme belonging to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases, catalyzes the phosphorylation of tagatose-6-phosphate to tagatose-1,6-bisphosphate. wikipedia.org High-resolution crystal structures of Staphylococcus aureus D-tagatose-6-phosphate kinase (LacC) have been determined in several forms: the apoenzyme, in binary complexes with ADP or the non-hydrolyzable ATP analog AMP-PNP, and as a ternary complex with AMP-PNP and tagatose-6-phosphate. nih.govresearchgate.net

The monomeric structure of LacC consists of a large α/β core domain and a smaller "lid" domain composed mainly of β-sheets, connected by four extended polypeptide segments. nih.govresearchgate.net Dimerization, which is crucial for its function, occurs through the interaction of the lid domains, forming a β-clasp structure. nih.govresearchgate.net This dimeric arrangement creates an active site where residues from both subunits contribute to substrate binding. nih.govresearchgate.net As of late 2007, several structures for this class of enzymes have been deposited in the Protein Data Bank with accession codes 2AWD, 2F02, 2JG1, 2JGV, and 2Q5R. wikipedia.org

Aldolase (B8822740) family members that interact with tagatose derivatives have also been structurally characterized. Tagatose-1,6-bisphosphate aldolase (TBPA) is a key enzyme that reversibly cleaves tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate. nih.gov These aldolases are categorized into two classes based on their catalytic mechanism. nih.gov

Class I Aldolases : These enzymes, such as the one from Streptococcus pyogenes, utilize a Schiff base intermediate formed with an active site lysine (B10760008) residue. nih.gov The structure of TBP aldolase from S. pyogenes reveals a (α/β)8-triose-phosphate isomerase barrel fold. nih.gov

Class II Aldolases : These are metalloenzymes that require a divalent cation, typically Zn2+, for catalysis. nih.govnih.gov The high-resolution crystal structure of the Escherichia coli class II TBPA (encoded by the agaY gene) complexed with the inhibitor phosphoglycolohydroxamate (PGH) has been determined. nih.gov This structure shows a functional tetramer where the active site contains a catalytic Zn2+ ion coordinated by three histidine residues and two oxygen atoms from the inhibitor. nih.gov Interestingly, comparisons with the related fructose-1,6-bisphosphate aldolase (FBPA) have provided insights into the structural basis of chiral discrimination. nih.gov

The following table summarizes key crystallographic data for some of these enzymes.

| Enzyme | Organism | PDB Code(s) | Resolution (Å) | Ligand(s) | Key Structural Feature | Reference(s) |

|---|---|---|---|---|---|---|

| D-tagatose-6-phosphate kinase (LacC) | Staphylococcus aureus | 2JG1, 2JGV | High | Apo, ADP, AMP-PNP, Tagatose-6-phosphate | Dimeric β-clasp structure | nih.govresearchgate.net |

| Tagatose-1,6-bisphosphate aldolase (Class II) | Escherichia coli | Not specified | 1.45 | Phosphoglycolohydroxamate (PGH) | Tetrameric, Zn2+ in active site | nih.gov |

| Tagatose-1,6-bisphosphate aldolase (Class I) | Streptococcus pyogenes | Not specified | High | Dihydroxyacetone phosphate (DHAP) | (α/β)8 barrel fold | nih.gov |

| Galactose-6-phosphate (B1197297) isomerase (LacAB) | Lactobacillus rhamnosus | Not specified | 1.65 - 1.96 | Tagatose-6-phosphate | Heteromultimer with a larger substrate-binding pocket than RpiB | plos.org |

The enzymatic production of D-tagatose can be achieved through a pathway involving the C4 epimerization of D-fructose-6-phosphate (F6P) to D-tagatose-6-phosphate (T6P). nih.govacs.org In Escherichia coli, enzymes annotated as aldolase chaperones, namely GatZ and KbaZ, have been shown to possess this C4 epimerase activity. nih.govacs.orgescholarship.org

Structural analyses of GatZ and KbaZ have revealed significant differences in their active sites when compared to class II fructose-1,6-bisphosphate aldolases (FBAs). acs.org These differences include substitutions of key residues that are involved in metal coordination and substrate stabilization in FBAs. acs.org These conserved variations between the two enzyme families are thought to be responsible for their functional divergence, enabling the unique C4 epimerization activity of GatZ and KbaZ. acs.org Docking studies using AlphaFold predicted models have been employed to place fructose-6-phosphate (B1210287) into the active sites of GatZ and KbaZ to further understand these interactions. acs.org

Crystallographic Studies of Tagatose-6-phosphate Kinase and Aldolase Family Members

Active Site Architecture and Catalytic Mechanisms

The architecture of the active site is paramount in determining an enzyme's catalytic efficiency and substrate specificity. For enzymes interacting with this compound, detailed structural studies have illuminated the molecular basis of their function.

The binding of substrates to tagatose-6-phosphate kinase (LacC) induces significant conformational changes. nih.govresearchgate.net The enzyme adopts a "closed" conformation, which is necessary for phosphoryl transfer, only when both the sugar phosphate substrate and the ATP cofactor are bound. nih.govresearchgate.net In the ternary complex of S. aureus LacC with AMP-PNP and tagatose-6-phosphate, the active site is formed at the interface of the two subunits of the dimer. nih.govresearchgate.net

In the case of galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus, which converts galactose-6-phosphate to tagatose-6-phosphate, the binding of the product, tagatose-6-phosphate, has also been structurally characterized. plos.orgresearchgate.net The phosphate group of tagatose-6-phosphate is anchored in the active site through interactions with three arginine residues, including Arg-39. plos.orgscience.gov This binding mode results in a different substrate orientation compared to that observed in ribose-5-phosphate (B1218738) isomerase (RpiB). plos.org

A number of conserved amino acid residues play critical roles in the recognition and catalysis of this compound. In S. aureus tagatose-6-phosphate kinase (LacC), a newly identified conserved amino acid sequence motif, common to the pfkB subfamily of carbohydrate kinases, is implicated in its function. nih.govresearchgate.net Unusually, the binding of both substrate and cofactor in the active site of LacC results in the observation of two Mg2+ ions, which are proposed to be involved in the phosphoryl transfer mechanism. nih.govresearchgate.net

For galactose-6-phosphate isomerase (LacAB), several residues are crucial for its activity. plos.org His-96 in the active site is important for the opening of the sugar ring and for proper substrate orientation, while Cys-65 is essential for the isomerization activity itself. plos.org The binding of the phosphate moiety of tagatose-6-phosphate is mediated by three arginine residues. plos.orgresearchgate.net

The table below highlights some of the key conserved residues and their functions.

| Enzyme | Residue(s) | Function | Reference(s) |

|---|---|---|---|

| Tagatose-6-phosphate kinase (LacC) | Conserved motif in pfkB family | Substrate binding and catalysis | nih.govresearchgate.net |

| Galactose-6-phosphate isomerase (LacAB) | Arg-39 and two other Arg residues | Binding the phosphate group of tagatose-6-phosphate | plos.orgscience.gov |

| Galactose-6-phosphate isomerase (LacAB) | Cys-65 | Essential for isomerization activity | plos.org |

| Galactose-6-phosphate isomerase (LacAB) | His-96 | Sugar ring opening and substrate orientation | plos.org |

The ability of an enzyme to distinguish between structurally similar substrates is a hallmark of its specificity. In the case of phosphofructokinase-2 (Pfk-2) and tagatose-6-phosphate kinases, which both belong to the PfkB subfamily, specific residues are responsible for discriminating between their respective phosphosugar substrates. nih.gov In Pfk-2, an asparagine residue (Asn-92) forms a hydrogen bond with the hydroxyl group at C4 of fructose-6-phosphate. nih.gov In contrast, in tagatose-6-phosphate kinases, this position is occupied by a cysteine residue (Cys-90 in PDB: 2jg1). nih.gov The thiol group of this cysteine makes close contact with C4 and O4 of tagatose-6-phosphate, suggesting a role in substrate discrimination. nih.gov

For galactose-6-phosphate isomerase (LacAB), the larger active site pocket compared to ribose-5-phosphate isomerase (RpiB) allows it to accommodate a six-carbon sugar phosphate. plos.org This is partly due to the proximity of Arg-134 and the backbone of the α6 helix in the LacA subunit to the C-terminal Asp-172 of the LacB subunit. plos.org This structural feature is a key determinant of its substrate specificity. plos.orgresearchgate.net

Role of Conserved Residues in this compound Recognition and Catalysis

Computational Approaches in Elucidating Enzyme-6-O-phosphonato-L-tagatose Interactions

Computational biology provides powerful tools for investigating the interactions between enzymes and their substrates at a molecular level. In the context of this compound, these approaches are crucial for understanding the structural basis of enzyme recognition, catalysis, and inhibition. While direct computational studies on this compound are not extensively documented, the principles and methodologies can be inferred from research on its D-isomer, D-tagatose-6-phosphate, and other related phosphosugars. These computational methods allow for the prediction of binding modes, the analysis of active site architecture, and the elucidation of structure-function relationships, which are vital for enzyme engineering and inhibitor design.

Molecular Docking and Dynamics Simulations in Active Site Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for exploring the intricacies of enzyme-substrate interactions. rsc.org These methods provide a dynamic and three-dimensional perspective of how a ligand, such as this compound, fits within the active site of an enzyme and the subsequent conformational changes that occur.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This technique is instrumental in identifying potential binding poses and estimating the binding affinity. For enzymes that interact with phosphosugars like tagatose derivatives, docking studies can reveal key interactions between the phosphate group, the hydroxyl groups of the sugar, and the amino acid residues in the active site. For instance, in studies of related aldolases, docking has been used to predict how substrate analogues bind, highlighting the importance of specific residues in coordinating with the phosphate moiety and the sugar backbone. nih.gov

Molecular Dynamics (MD) Simulations complement molecular docking by providing insights into the dynamic nature of the enzyme-ligand complex over time. rsc.org These simulations model the physical movements of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent molecules. For an enzyme binding this compound, MD simulations could elucidate the flexibility of the active site, the network of hydrogen bonds that stabilize the substrate, and the conformational shifts that accompany substrate binding and product release. Such simulations have been pivotal in understanding the role of protein flexibility in the promiscuity of certain enzymes that act on various sugar phosphates. researchgate.net

The table below summarizes the application of these computational methods in the analysis of enzymes interacting with related phosphosugars.

| Computational Method | Application in Active Site Analysis | Key Insights Gained |

| Molecular Docking | Predicts the binding conformation of the ligand within the enzyme's active site. | Identification of key amino acid residues involved in substrate binding and orientation. nih.gov |

| Estimates the binding affinity between the enzyme and the ligand. | Ranking of potential inhibitors based on their predicted binding strength. | |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the enzyme-ligand complex. | Understanding of the conformational changes in the enzyme upon substrate binding. |

| Assesses the stability of the ligand within the active site. | Elucidation of the role of water molecules and ions in the binding process. |

Structure-Function Relationship Studies

Understanding the relationship between an enzyme's three-dimensional structure and its catalytic function is a central goal of biochemistry. Computational approaches are invaluable in dissecting these relationships for enzymes that process this compound and its analogs.

By analyzing the crystal structures of enzymes in complex with substrates or inhibitors, researchers can identify the specific amino acid residues that are critical for catalysis. For example, studies on tagatose-1,6-bisphosphate aldolase have revealed the roles of specific histidine and aspartate residues in coordinating with a catalytic zinc ion and the substrate. nih.gov Computational analysis of these structures, combined with site-directed mutagenesis experiments, can confirm the functional importance of these residues.

In the absence of an experimental structure, homology modeling can be used to generate a three-dimensional model of an enzyme based on the known structure of a related protein. This model can then be used for docking and MD simulations to hypothesize about its interaction with this compound. Such studies can guide further experimental work to validate the predicted structure-function relationships.

The structural features of enzymes in the tagatose pathway, such as tagatose-6-phosphate kinase and tagatose-1,6-diphosphate aldolase, have been characterized in organisms like Lactococcus lactis. nih.gov These studies reveal conserved structural motifs and active site architectures that are likely to be relevant for enzymes that metabolize this compound. Computational comparisons of these enzymes can shed light on the determinants of substrate specificity and stereoselectivity. For instance, the difference in activity towards L- and D-sugars can be investigated by modeling the binding of both enantiomers in the active site and analyzing the resulting interactions.

The table below details key enzymes that interact with related tagatose phosphate compounds and the insights gained from structural and computational studies.

| Enzyme | Interacting Compound | Insights from Structure-Function Studies |

| Tagatose-1,6-bisphosphate Aldolase | Tagatose 1,6-bisphosphate | The crystal structure reveals a functional tetramer with a complex network of hydrogen bonds in the active site. nih.gov Comparisons with related aldolases provide insights into chiral discrimination. |

| Galactose-6-phosphate Isomerase | Galactose-6-phosphate, Tagatose-6-phosphate | The enzyme catalyzes the interconversion between galactose-6-phosphate and tagatose-6-phosphate. nih.gov |

| Tagatose-6-phosphate Kinase | Tagatose-6-phosphate | This enzyme catalyzes the formation of tagatose 1,6-bisphosphate and its sequence shows similarity to phosphofructokinase. nih.gov |

| Fructose-1,6-bisphosphate Aldolase | Fructose (B13574) 1,6-bisphosphate, Tagatose 1,6-bisphosphate | The structure bound to the inert analog tagatose 1,6-bisphosphate defines a solvent-excluded pocket for the C1-C3 unit of the substrate. nih.gov |

Advanced Methodologies for 6 O Phosphonato L Tagatose Research

Analytical Techniques for Quantitative and Qualitative Analysis in Biological Systems

Precise and sensitive analytical methods are required to identify and quantify low-abundance metabolites like 6-O-phosphonato-L-tagatose within complex biological matrices.

Chromatographic and Electrophoretic Methods for Metabolite Profiling (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules, including sugar phosphates. Due to the presence of the phosphate (B84403) group, this compound carries a net negative charge at neutral or basic pH, making it an ideal candidate for CE analysis. The principle of CE relies on the differential migration of analytes in an electric field within a narrow-bore capillary. This method offers extremely high separation efficiency, allowing it to resolve structurally similar compounds.

When coupled with mass spectrometry (CE-MS), the technique provides both separation based on electrophoretic mobility and definitive identification based on mass-to-charge ratio, significantly enhancing analytical confidence. For phosphorylated peptides, which are analogous in charge to sugar phosphates, CE has been shown to dramatically alter migration time compared to their non-phosphorylated counterparts, demonstrating the technique's sensitivity to phosphorylation status. mdpi.com This approach can be applied to complex biological extracts to screen for and quantify this compound, distinguishing it from other isomers and related metabolites.

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS) is a cornerstone of modern metabolomics, offering unparalleled sensitivity and selectivity for identifying and quantifying a vast array of metabolites in a single analysis. bham.ac.uk Techniques such as liquid chromatography-mass spectrometry (LC-MS) are routinely used for both untargeted and targeted metabolomic studies.

In an untargeted approach, LC-MS analysis of a biological sample can reveal the presence of thousands of metabolic features. biorxiv.org The identification of this compound would be based on matching its accurate mass measurement (to within parts-per-million, ppm, accuracy) and its retention time to a known standard or a database entry. asm.org Further confirmation is achieved using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, serving as a structural fingerprint. bham.ac.ukmdpi.com

Once identified, the relative or absolute quantity of this compound can be tracked across different experimental conditions. This data, when combined with the measurement of other related metabolites, allows researchers to reconstruct metabolic pathways and identify points of regulation. mdpi.com For instance, observing an accumulation of this compound under certain genetic or environmental perturbations can provide strong evidence for a bottleneck at a downstream enzymatic step. This approach has been successfully used to map metabolic networks and has the potential to elucidate the precise role of this compound in cellular metabolism. nih.gov

Isotopic Labeling Strategies for Metabolic Flux Analysis

While metabolomics can provide a snapshot of metabolite concentrations, it does not measure the rates of metabolic reactions. Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C, is a powerful technique to quantify the flow of atoms through a metabolic network. asm.orgd-nb.info

The methodology involves feeding cells a substrate enriched with a stable isotope, for example, ¹³C-labeled L-galactose or L-sorbose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including this compound. After a period of incubation, cellular metabolites are extracted and analyzed by mass spectrometry to determine the mass isotopomer distribution for each metabolite—that is, the relative abundance of molecules containing different numbers of ¹³C atoms.

This labeling pattern is a direct function of the fluxes through the interconnected pathways. d-nb.info By fitting the experimentally measured mass isotopomer distributions to a computational model of the cell's metabolic network, the intracellular fluxes can be calculated. This provides a quantitative measure of the rate of production and consumption of this compound, offering deep insight into the dynamic behavior of the pathway.

| Metabolite | Labeled Substrate | Expected ¹³C Incorporation | Implication for Flux Analysis |

| This compound | Fully labeled ¹³C₆-L-Galactose | M+6 (all 6 carbons labeled) | Direct flux from L-galactose through the pathway. |

| Glyceraldehyde-3-phosphate | Fully labeled ¹³C₆-L-Galactose | M+3 (3 carbons labeled) | Indicates cleavage of the L-tagatose-6-phosphate backbone via an aldolase (B8822740). |

| Dihydroxyacetone phosphate | Fully labeled ¹³C₆-L-Galactose | M+3 (3 carbons labeled) | Indicates cleavage of the L-tagatose-6-phosphate backbone via an aldolase. |

| Pyruvate | Fully labeled ¹³C₆-L-Galactose | M+3 (3 carbons labeled) | Shows carbon entering central metabolism (glycolysis) from the L-tagatose pathway. |

This table presents a hypothetical scenario for a ¹³C-labeling experiment to trace the metabolism of this compound.

Genetic Engineering and Synthetic Biology Approaches for Pathway Elucidation

Genetic manipulation provides a direct method to test hypotheses about gene function and metabolic pathways. By altering the expression of specific genes, researchers can observe the corresponding effects on the metabolome, including the concentration of this compound.

Gene Knockouts and Overexpression for Studying this compound Metabolism

The systematic deletion (knockout) or increased expression (overexpression) of genes is a classic strategy to probe pathway structure and function. While direct studies on the L-tagatose-6-phosphate pathway are limited, the principles are well-established from research on D-tagatose metabolism. For example, in Escherichia coli, deleting genes from competing pathways, such as pfkA (phosphofructokinase A), has been shown to increase the pool of the precursor fructose-6-phosphate (B1210287), leading to the production of D-tagatose-6-phosphate and subsequently D-tagatose.

Applying this logic to the L-isomer, one could hypothesize a pathway and systematically knock out or overexpress candidate genes. For instance, deleting a putative L-tagatose-6-phosphate aldolase gene would be expected to cause an accumulation of this compound if the pathway is active. Conversely, overexpressing a putative L-tagatose kinase should increase the level of this compound, provided the L-tagatose substrate is available. These targeted genetic perturbations, coupled with metabolomic analysis, are a powerful method for gene function validation and pathway mapping.

| Gene Manipulation (Analogous D-Tagatose Pathway) | Organism | Purpose of Manipulation | Observed/Expected Effect on Tagatose-6-Phosphate | Reference |

| Knockout of pfkA (phosphofructokinase) | E. coli | Block competing pathway to increase Fructose-6-Phosphate pool. | Increased D-Tagatose-6-Phosphate levels. | |

| Knockout of gatY (galactitol transporter) | Salmonella enterica | Disrupt uptake of the precursor galactitol. | Abolished growth on galactitol, preventing T6P formation. | d-nb.info |

| Overexpression of gatZ (tagatose-1,6-bisphosphate aldolase) | E. coli | Increase the flux through the tagatose pathway. | Potential decrease in T6P due to pull from downstream reaction. | |

| Overexpression of araA (L-arabinose isomerase) | E. coli | Increase conversion of D-galactose to D-tagatose (precursor). | Increased potential for D-Tagatose-6-Phosphate synthesis. | mdpi.com |

This table summarizes genetic manipulations from D-tagatose pathway research, illustrating the methodologies applicable to studying this compound.

Heterologous Expression Systems for Enzyme Characterization

When a gene is hypothesized to encode an enzyme involved in this compound metabolism, its precise function must be confirmed biochemically. Heterologous expression is the process of taking a gene from one organism and expressing it in another, typically a well-characterized host like Escherichia coli or the yeast Pichia pastoris. These systems are used to produce large quantities of a specific protein for purification and characterization.

For example, a candidate gene for an L-tagatose-6-phosphate phosphatase could be cloned into an expression vector (e.g., pET series) and introduced into E. coli BL21(DE3). The expression of the gene is induced, and the resulting recombinant enzyme is purified from the host cell lysate. The purified enzyme can then be tested in vitro with this compound as a substrate to confirm its phosphatase activity. This approach allows for detailed characterization of the enzyme's properties, including its substrate specificity, kinetic parameters (Km, kcat), optimal temperature, and pH. This definitive biochemical evidence is crucial for validating the proposed function of a gene within a metabolic pathway. mdpi.com

| Expression Host | Key Advantages | Common Use Case for Enzyme Characterization |

| Escherichia coli | Rapid growth, simple genetics, high protein yield, low cost. | Expression of prokaryotic enzymes, initial screening. |

| Pichia pastoris (Yeast) | Eukaryotic post-translational modifications, high-density culture, protein secretion. | Expression of eukaryotic enzymes or those requiring folding assistance. |

| Baculovirus-Insect Cells | High-level expression of complex eukaryotic proteins, proper folding. | Expression of mammalian or other complex proteins. |

| Mammalian Cells (e.g., HEK293, CHO) | Most authentic post-translational modifications for mammalian proteins. | Characterization of human or other mammalian enzymes in a native-like context. |

Enzymatic Synthesis Approaches for Research-Scale Production of this compound and its Derivatives

The enzymatic synthesis of this compound, also known as L-tagatose-6-phosphate, is a complex challenge that often involves multi-step cascades. Research in this area leverages various enzymes to produce the L-tagatose backbone and subsequently phosphorylate it. While direct enzymatic phosphorylation at the C6 position of L-tagatose is not yet well-documented, several strategies exist for the synthesis of the L-tagatose precursor and other phosphorylated derivatives, offering potential pathways for future research.

Synthesis of the L-Tagatose Backbone

A prerequisite for producing this compound is the efficient synthesis of L-tagatose itself. Due to the rarity and high cost of L-tagatose, enzymatic methods starting from more common sugars are preferred for research-scale production. beilstein-journals.org Two primary enzymatic routes have been explored for this purpose.

One approach involves the C3 epimerization of L-sorbose. D-tagatose 3-epimerase (DTEase), an enzyme capable of acting on both D- and L-ketohexoses, can convert L-sorbose into L-tagatose. beilstein-journals.orgscispace.com However, this reaction is reversible and reaches an equilibrium with a relatively low yield of L-tagatose. scispace.com For example, using immobilized DTEase from Pseudomonas sp. ST-24, L-tagatose was produced from L-sorbose with a 20% yield. beilstein-journals.org

A second method utilizes aldol-addition reactions. A cost-effective, one-pot, four-enzyme system containing L-fuculose-1-phosphate aldolase (FucA) has been developed. beilstein-journals.org In this system, L-glyceraldehyde serves as the aldol (B89426) acceptor, leading to the simultaneous production of L-tagatose and L-fructose, which can then be separated via chromatography. beilstein-journals.org

Table 1: Enzymatic Methods for L-Tagatose Synthesis

| Starting Substrate | Key Enzyme(s) | Product(s) | Reported Yield | Reference(s) |

|---|---|---|---|---|

| L-Sorbose | D-Tagatose 3-Epimerase (DTEase) | L-Tagatose | 20% | beilstein-journals.org |

| L-Sorbose | D-Tagatose 3-Epimerase (DTEase) | L-Tagatose | 27% | scispace.com |

| L-Glyceraldehyde, DHAP* | L-Fuculose-1-phosphate aldolase (FucA) | L-Tagatose, L-Fructose | Not specified | beilstein-journals.org |

*DHAP: Dihydroxyacetone phosphate

Enzymatic Synthesis of L-Tagatose Phosphates

While the primary goal is the synthesis of L-tagatose-6-phosphate, much of the existing research has focused on the synthesis of other phosphorylated isomers, such as L-tagatose-1-phosphate. These findings provide valuable insights into enzymes that recognize the L-tagatose structure.

A notable strategy combines the epimerization of L-sorbose with a highly specific phosphorylation step to drive the reaction toward the desired product. In a one-pot, two-step reaction, L-sorbose is first converted to L-tagatose by D-tagatose 3-epimerase (DTE). scispace.com Subsequently, rhamnulokinase (RhaB) is used to specifically phosphorylate L-tagatose at the C1 position. scispace.com This targeted phosphorylation effectively pulls the equilibrium of the initial epimerization reaction, allowing for a conversion rate exceeding 99%. scispace.com The resulting L-tagatose-1-phosphate can then be dephosphorylated to yield high-purity L-tagatose. scispace.com

The synthesis of 6-deoxy-L-tagatose-1-phosphate (L-fuculose-1-phosphate) has also been achieved through a similar multi-enzyme cascade, demonstrating the utility of coupling isomerization and epimerization with a targeted phosphorylation step. nih.gov

Challenges and Future Directions for L-Tagatose-6-Phosphate Synthesis

Direct enzymatic synthesis of this compound remains a significant challenge, primarily due to the lack of identified kinases with specific activity for the C6 position of L-tagatose. The majority of characterized sugar kinases and metabolic pathways involving tagatose phosphates are specific to the D-enantiomer.

The tagatose-6-phosphate pathway , identified in various bacteria, metabolizes D-galactose via D-tagatose-6-phosphate. mdpi.comnih.govnih.gov This pathway utilizes a D-tagatose-6-phosphate kinase (LacC) , which phosphorylates D-tagatose-6-phosphate at the C1 position to form D-tagatose-1,6-bisphosphate. nih.govwikipedia.orgnih.govresearchgate.net The substrate for this kinase is already phosphorylated at the C6 position, and it acts to add a second phosphate group at C1, rather than phosphorylating the C6 hydroxyl group of tagatose itself.

Research on kinases with broader substrate specificity has shown some promise, but with limitations. For instance, a mannofructokinase from Streptococcus mitis was found to have some activity toward D-tagatose but displayed a strong preference for D-sugars over their L-counterparts, making it an unlikely candidate for efficient L-tagatose phosphorylation. nih.gov

Future research for the research-scale production of this compound could explore the following avenues:

Enzyme Engineering: Directed evolution or structure-based engineering of known D-tagatose or fructose (B13574) kinases could be employed to alter their stereospecificity to accept L-tagatose as a substrate for C6 phosphorylation. pnas.org

Novel Enzyme Discovery: Screening microbial genomes for novel kinases from organisms that may possess unique L-sugar metabolic pathways could lead to the discovery of an L-tagatose-6-phosphate kinase.

Multi-Enzyme Cascade Development: A potential pathway could involve the epimerization of a more common L-sugar-6-phosphate, such as L-sorbose-6-phosphate or L-fructose-6-phosphate, to L-tagatose-6-phosphate. This would require the identification of a suitable C3 or C4 epimerase that acts on L-sugar phosphates.

Table 2: Properties of Related Enzymes in Tagatose Phosphorylation

| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Key Characteristics | Reference(s) |

|---|---|---|---|---|---|

| D-Tagatose 3-Epimerase (DTEase) | Pseudomonas sp. ST-24 | L-Sorbose, D-Fructose, etc. | L-Tagatose, D-Psicose, etc. | Catalyzes C3 epimerization of various ketoses, including L-isomers. | beilstein-journals.orgscispace.com |

| Rhamnulokinase (RhaB) | Escherichia coli | L-Rhamnulose, L-Tagatose | L-Rhamnulose-1-P, L-Tagatose-1-P | Highly specific for phosphorylating certain (3R)-ketoses at the C1 position. | scispace.com |

| D-Tagatose-6-Phosphate Kinase (LacC) | Staphylococcus aureus, Lactococcus lactis | D-Tagatose-6-Phosphate, ATP | D-Tagatose-1,6-Bisphosphate, ADP | Part of the D-tagatose-6-phosphate pathway; phosphorylates C1 position. | nih.govresearchgate.net |

| Mannofructokinase (ScrKmitis) | Streptococcus mitis | D-Mannose, D-Fructose, D-Tagatose | D-Mannose-6-P, D-Fructose-6-P, D-Tagatose-6-P | Shows high preference for D-sugars over L-sugars. | nih.gov |

Emerging Research Frontiers and Biotechnological Applications

6-O-phosphonato-L-tagatose in Applied Microbiology and Plant Protection

The unique properties of the tagatose pathway, leading to the formation of this compound, are being harnessed for the development of novel strategies to protect plants from disease.

The rare sugar D-tagatose has demonstrated significant inhibitory effects on the growth of various plant pathogens, particularly oomycetes like Phytophthora infestans and Phytophthora cinnamomi. nih.govfmach.it The anti-pathogenic action is linked to the metabolic conversion of D-tagatose within the pathogen. Upon entering the pathogen's cells, D-tagatose is phosphorylated to D-tagatose-6-phosphate. This phosphorylated form is believed to interfere with key metabolic pathways.

In Hyaloperonospora arabidopsidis, the causal agent of Arabidopsis downy mildew, D-tagatose-6-phosphate acts as a competitive inhibitor of phosphomannose isomerase, an enzyme crucial for glycolysis and the synthesis of mannan (B1593421), a key component of the oomycete cell wall. fmach.itmdpi.com This inhibition disrupts essential cellular processes, leading to reduced growth and pathogenicity.

Research on P. infestans has revealed that D-tagatose treatment leads to severe ultrastructural changes, including the formation of unusual circular and concentric mitochondrial cristae. mdpi.com This is accompanied by a decrease in ATP content and oxygen consumption, suggesting interference with mitochondrial function. mdpi.com Furthermore, D-tagatose exposure increases the accumulation of reactive oxygen species (ROS) and upregulates genes associated with apoptosis and oxidative stress in P. infestans, but not in P. cinnamomi, indicating species-specific responses. fmach.itmdpi.com These differential effects are associated with a general downregulation of genes in P. infestans, whereas P. cinnamomi exhibits a transcriptional reprogramming of various metabolic processes, potentially as an adaptation mechanism. fmach.ittheses.fr

The structural similarity of tagatose to fructose (B13574) is thought to be a key factor in its ability to competitively inhibit enzymes involved in carbohydrate metabolism. theses.fr While D-tagatose has shown efficacy in controlling diseases like grapevine powdery and downy mildew under field conditions researchgate.net, its inhibitory effects on P. infestans can be reversible if the pathogen is removed from the presence of the sugar. fmach.it

Table 1: Effects of D-tagatose on Phytophthora species

| Feature | Phytophthora infestans | Phytophthora cinnamomi |

| Growth Inhibition | Significant | Less pronounced |

| Mitochondrial Alterations | Severe, with circular cristae | Not observed |

| ATP Content & O2 Consumption | Decreased | Not significantly affected |

| ROS Accumulation | Increased | Not significantly affected |

| Gene Expression | Global downregulation | Transcriptional reprogramming |

The insights gained from the anti-pathogenic mechanisms of tagatose are paving the way for innovative biocontrol strategies. The tagatose-6-phosphate pathway, which is active in the degradation of galactose and lactose (B1674315) in some bacteria, presents a promising avenue for development. fmach.ittheses.fr For instance, certain strains of Lactobacillus casei possess a species-specific tagatose-6-phosphate pathway that allows them to efficiently catabolize lactose and galactose with minimal galactose accumulation. nih.gov This is in contrast to other lactic acid bacteria like Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus, which tend to secrete high amounts of galactose. nih.gov

The potential lies in using microorganisms with an active tagatose pathway to either directly compete with pathogens or to produce compounds that are detrimental to them. Co-culturing L. casei group strains with S. thermophilus has been shown to significantly reduce galactose content in milk. nih.gov This principle could be adapted for agricultural applications, where beneficial microbes engineered to express the tagatose pathway could be introduced to the plant environment.

Furthermore, the application of D-tagatose has been observed to modify the phyllosphere microbiota, creating a balance between potentially pathogenic and beneficial microorganisms through selective nutritional and anti-nutritional effects. nih.gov This suggests that biocontrol strategies could be designed to not only directly inhibit pathogens but also to foster a plant-protective microbial community. The use of tagatose-based products is being explored for their ability to induce plant defense responses, such as the overexpression of pathogenesis-related (PR) proteins and genes involved in phytoalexin synthesis. preprints.org

Elucidating Mechanisms of Anti-Pathogenic Action (e.g., against Phytophthora species)

Potential in Bioproduction and Biocatalysis (research-oriented)

The unique chemical structure of this compound and its precursors makes them valuable targets for bioproduction and biocatalysis research, with a focus on creating novel and efficient synthesis methods.

Genetic engineering of microorganisms is a key strategy for the overproduction of valuable biochemicals, including rare sugars and their phosphorylated derivatives. mdpi.comnih.govnih.gov Model organisms like Escherichia coli and Saccharomyces cerevisiae are frequently used as "cell factories" due to their well-characterized genetics and rapid growth. mdpi.comnih.gov

The biosynthesis of this compound and its precursors can be achieved by introducing and optimizing specific metabolic pathways in these microbial hosts. For example, the production of D-tagatose, a precursor to its phosphorylated form, can be accomplished through the enzymatic isomerization of D-galactose using L-arabinose isomerase. fmach.ittheses.fr By engineering microorganisms to express this enzyme at high levels, the efficiency of D-tagatose synthesis can be significantly enhanced.

Furthermore, multi-enzyme cascade systems are being designed to produce rare sugars from inexpensive starting materials. acs.org For instance, a system for synthesizing D-allulose from D-glucose has been developed by coupling glucose isomerase and D-allulose 3-epimerase with an ATP regeneration system to drive the reaction forward. acs.org A similar approach could be envisioned for L-tagatose production. The engineering of these pathways often involves not only the introduction of new genes but also the deletion of competing metabolic routes to channel metabolic flux towards the desired product.

The phosphorylation of sugars is a fundamental biochemical reaction, and the discovery and engineering of novel enzyme systems for these transformations are of great interest. asm.org Kinases, the enzymes that catalyze phosphorylation, are being explored for their potential in synthesizing a variety of sugar phosphates. mdpi.com

Multi-enzyme systems have been successfully used to synthesize terminally phosphorylated D- and L-monosaccharides. mdpi.com For example, D-tagatose 1,6-diphosphate has been produced on a gram scale through the efficient phosphorylation of D-tagatose 6-phosphate catalyzed by the enzyme LacC. mdpi.com

The development of these biocatalytic systems often involves the use of ATP regeneration systems to ensure a continuous supply of the phosphate (B84403) donor. acs.org Researchers are also investigating phosphotransferases that can utilize alternative phosphate donors to ATP, which could offer more cost-effective production methods. The ability to perform these transformations in whole-cell systems, where the enzymes are contained within the microorganism, simplifies the process and reduces the need for enzyme purification. acs.org

Engineered Microorganisms for Biosynthesis of this compound and Precursors

Evolution of Carbohydrate Phosphate Metabolism Pathways

The study of carbohydrate metabolism in a diverse range of organisms, including ancient lineages of bacteria and archaea, provides insights into the evolution of these fundamental pathways. nih.gov The pathways involved in the metabolism of phosphorylated sugars like this compound are part of a complex and ancient network of biochemical reactions.